(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate
Overview
Description
(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate is a quaternary ammonium compound with a long aliphatic chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure consists of a trimethylammonium group attached to a butanoate backbone, which is esterified with an undecanoyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate typically involves the following steps:
Esterification: The initial step involves the esterification of butanoic acid with undecanoic acid to form the ester intermediate.
Quaternization: The ester intermediate is then reacted with trimethylamine to introduce the trimethylammonium group.
The reaction conditions for these steps generally include:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, with the reaction carried out under reflux conditions.
Quaternization: This step is typically performed in an organic solvent like dichloromethane or ethanol, with the reaction mixture stirred at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or halides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane interactions and permeability.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of (3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Dodecyltrimethylammonium chloride: Similar in structure but with a dodecyl chain instead of an undecyl chain.
Uniqueness
(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate is unique due to its specific chain length and ester linkage, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and in applications requiring membrane interaction.
Properties
IUPAC Name |
(3R)-4-(trimethylazaniumyl)-3-undecanoyloxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYBGZEWPJSDX-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40079-42-3 | |
Record name | Undecanoylcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040079423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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